molecular formula C70H88Cl2N14O13 B12391866 BZiPAR

BZiPAR

Cat. No.: B12391866
M. Wt: 1404.4 g/mol
InChI Key: NRNXYRMTOZVNOC-WBUVULFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of BZiPAR involves the conjugation of rhodamine 110 with the tripeptide N-CBZ-L-isoleucyl-L-prolyl-L-arginine. The reaction typically occurs in the presence of coupling agents and under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using automated peptide synthesizers to achieve high purity and yield .

Chemical Reactions Analysis

BZiPAR undergoes several types of chemical reactions, primarily hydrolysis and enzymatic cleavage. The compound is hydrolyzed by lysosomal proteases, resulting in the release of rhodamine 110, which exhibits fluorescence. Common reagents used in these reactions include various proteases such as trypsin and lysosomal enzymes. The major product formed from these reactions is rhodamine 110, which can be detected through its fluorescent properties .

Scientific Research Applications

BZiPAR has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BZiPAR involves its hydrolysis by proteases, leading to the release of rhodamine 110. This process results in an increase in fluorescence, which can be measured to monitor enzyme activity. The molecular targets of this compound include various proteases such as trypsin and lysosomal enzymes. The pathways involved in its action are primarily related to protein degradation and lysosomal function .

Comparison with Similar Compounds

BZiPAR is unique due to its high sensitivity and specificity for proteases. Similar compounds include other rhodamine-based probes such as Rhodamine 110, bis-(N-CBZ-L-arginine amide) and Rhodamine 110, bis-(N-CBZ-L-phenylalanine amide). These compounds also serve as substrates for proteases but differ in their peptide sequences, which can affect their specificity and sensitivity .

Properties

Molecular Formula

C70H88Cl2N14O13

Molecular Weight

1404.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1

InChI Key

NRNXYRMTOZVNOC-WBUVULFPSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.